molecular formula C10H9F3O3 B2679087 3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid CAS No. 438475-19-5

3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid

Cat. No.: B2679087
CAS No.: 438475-19-5
M. Wt: 234.174
InChI Key: GQHFVAPINPEZPD-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid (CAS 2167383-99-3) is a fluorinated benzoic acid derivative characterized by a trifluoroethoxy group linked to the benzene ring via a methylene spacer at the 3-position. This structural motif enhances its electronic and steric properties compared to unsubstituted benzoic acid. The compound’s molecular formula is C₁₀H₉F₃O₃, with a molecular weight of 234.18 g/mol .

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-5-7-2-1-3-8(4-7)9(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHFVAPINPEZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid typically involves multiple steps:

    Reaction of 2,4-dinitrochlorobenzene with trifluoroethanol: This step produces 2,4-dinitrochlorobenzene trifluoroethanol ether.

    Reaction with methanesulfonyl chloride: The intermediate is then reacted with methanesulfonyl chloride to form 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzene.

    Hydrolysis: Finally, the compound undergoes hydrolysis to yield this compound.

Chemical Reactions Analysis

3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroethoxy group can be substituted under specific conditions.

    Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-(2,2,2-Trifluoroethoxy)benzoic Acid (CAS 35480-48-9):

    • The trifluoroethoxy group is directly attached to the benzene ring at position 3, lacking the methylene spacer.
    • Key Difference : The absence of the methylene group reduces steric bulk but increases electron-withdrawing effects, lowering the pKa (estimated ~3.5) compared to the target compound .
    • Applications : Used in medicinal chemistry for its metabolic stability, similar to other trifluoroethoxy-containing drugs like AG-1749 (a proton pump inhibitor) .
  • 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic Acid (CAS 438475-19-5): A methyl group at position 4 introduces steric hindrance near the carboxylic acid.
  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS 85068-34-4):

    • Dual trifluoroethoxy groups at positions 2 and 5 amplify electron-withdrawing effects, further reducing pKa (~3.0) and solubility in aqueous media.
    • Key Difference : The bis-substitution pattern enhances acidity but complicates synthetic routes due to regioselectivity challenges .

Functional Group Modifications

  • 3-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzoic Acid :

    • Incorporates a trifluoromethyl group at position 4, creating a highly electronegative aromatic system.
    • Key Difference : The trifluoromethyl group significantly lowers pKa (~2.8) and increases metabolic resistance, making it suitable for agrochemical applications .
  • 4-(2,2,2-Trifluoroethoxy)benzoic Acid (CAS 27914-56-3): Positional isomer with the trifluoroethoxy group at the 4-position.

Acidity and Solubility

Compound pKa (Estimated) logP Water Solubility (mg/mL)
Benzoic Acid 4.20 1.87 3.4
3-[(2,2,2-Trifluoroethoxy)methyl]benzoic Acid 3.6–3.8 2.5 1.2
3-(2,2,2-Trifluoroethoxy)benzoic Acid 3.5 2.3 0.9
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid 3.0 3.1 0.3
  • Trends : Increased fluorine content and electron-withdrawing groups reduce pKa and water solubility but enhance lipid solubility.

Biological Activity

3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a benzoic acid core with a trifluoroethoxy group that enhances its lipophilicity, allowing for better membrane penetration. This structural modification plays a crucial role in its biological interactions.

The mechanism of action of this compound involves interactions with specific enzymes and receptors. The trifluoroethoxy group increases the compound’s hydrophobicity, which may facilitate binding to various molecular targets, modulating their activity and influencing biochemical pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of benzoic acid can exhibit antimicrobial properties. For instance, the presence of the trifluoroethoxy group may enhance the compound's ability to disrupt microbial membranes.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating proteasome and cathepsin pathways .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human foreskin fibroblasts. The results indicated no significant cytotoxicity at concentrations up to 10 μg/mL while enhancing proteasome activity .
  • In Silico Studies : Computational studies have suggested that the compound acts as a binder to cathepsins B and L, showing strong interactions that could be leveraged for therapeutic applications against diseases characterized by protein degradation dysregulation .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesUnique Biological Activity
This compoundTrifluoroethoxy groupAntimicrobial, anti-inflammatory
4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acidMethoxy substitutionEnhanced anti-inflammatory properties
3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acidIodine at position 3Potential anti-cancer activity

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Antidiabetic Effects : Some derivatives have shown promise in modulating glucose metabolism and insulin sensitivity.
  • Antiviral Activity : The compound has been explored for its ability to inhibit viral replication in certain models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of benzoic acid derivatives with 2,2,2-trifluoroethanol, followed by functionalization. Catalytic approaches, such as boric acid (0.1 eq.), enhance amide/ester formation by activating the carboxylic acid group through electron density reduction at the carbonyl . Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and purification via recrystallization or column chromatography to improve yields (typically 60–85%).

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify the trifluoroethoxy methyl group (δ ~4.5 ppm for –OCH2_2CF3_3) and aromatic protons (δ ~7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 279.05) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for –COOH (~1700 cm1^{-1}) and C–F bonds (~1150 cm1^{-1}) validate functional groups .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic trifluoroethoxy group. Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For biological studies, prepare stock solutions in DMSO (<1% v/v) and dilute in buffer to avoid precipitation. Adjust pH to 7–8 to deprotonate the carboxylic acid, enhancing solubility .

Q. How are common derivatives (e.g., esters, amides) of this compound synthesized?

  • Methodological Answer :

  • Amides : React with amines using coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Esters : Treat with alcohols (e.g., methanol) in the presence of H2_2SO4_4 or via Mitsunobu reaction .
  • Salt Forms : Neutralize with bases (e.g., NaOH) to form water-soluble sodium salts for pharmacokinetic studies .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock4 elucidate the interaction of this compound with target enzymes?

  • Methodological Answer :

Receptor Preparation : Use PDB structures (e.g., cyclooxygenase-2) and assign partial charges via AMBER/CHARMM force fields.

Ligand Flexibility : Define rotatable bonds in the trifluoroethoxy methyl group and carboxylic acid moiety.

Grid-Based Docking : Set grid boxes around active sites (e.g., COX-2’s hydrophobic channel) to assess binding affinity.

Validation : Cross-dock with known inhibitors (e.g., celecoxib) and compare RMSD values (<2.0 Å) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis.
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., use HEK293 for consistent transfection efficiency).
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., COX-2) using both fluorometric and colorimetric assays .

Q. What strategies mitigate batch-to-batch variability during synthesis?

  • Methodological Answer :

  • Catalyst Control : Use fixed equivalents of boric acid (0.1 eq.) to ensure consistent activation of the carboxylic acid.
  • Reaction Monitoring : Track progress via TLC (Rf_f ~0.4 in ethyl acetate/hexane) or in situ IR.
  • Purification : Employ preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water) for high-purity isolates .

Q. How can structure-activity relationship (SAR) studies guide optimization of the trifluoroethoxy group?

  • Methodological Answer :

  • Analog Synthesis : Replace –OCH2_2CF3_3 with –OCH3_3, –OCF3_3, or –CF3_3 to assess steric/electronic effects.
  • Biological Testing : Compare IC50_{50} values in enzyme assays (e.g., COX-2 inhibition) and logP measurements for lipophilicity.
  • Computational Modeling : Perform DFT calculations to correlate substituent electronegativity with binding energy .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors; monitor via LC-MS for hydroxylated metabolites.
  • Species Variability : Compare half-life (t1/2_{1/2}) across species (e.g., human vs. mouse microsomes).
  • CYP450 Profiling : Inhibit specific isoforms (CYP3A4, CYP2D6) to identify primary metabolic pathways .

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